molecular formula C8H5ClN2O B1459945 2-Chloroquinazolin-4(3H)-one CAS No. 607-69-2

2-Chloroquinazolin-4(3H)-one

Cat. No.: B1459945
CAS No.: 607-69-2
M. Wt: 180.59 g/mol
InChI Key: CNGRGEDXKHIFIL-UHFFFAOYSA-N
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Description

2-Chloroquinazolin-4(3H)-one (C₈H₅ClN₂O) is a fused heterocyclic compound featuring a quinazoline backbone with a chlorine atom at position 2 and a ketone group at position 4. Its crystal structure (monoclinic, space group C2/c) reveals a nearly planar quinazoline system (maximum deviation: 0.034 Å), stabilized by classical N–H⋯O and weak non-classical C–H⋯N hydrogen bonds . The compound is synthesized via hydrolysis of 2,4-dichloroquinazoline in aqueous NaOH, followed by neutralization and recrystallization in acetone/ethyl acetate . Key physical properties include a molecular weight of 180.59 g/mol, melting point of 218–220°C, and a density of 1.625 g/cm³ . Its reactivity at the C2 chlorine position makes it a versatile intermediate for synthesizing bioactive derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroquinazolin-4(3H)-one typically involves the reaction of anthranilic acid with formamide, followed by chlorination. One common method includes the cyclization of 2-aminobenzamide with phosgene or its derivatives to form the quinazolinone core, which is then chlorinated at the 2-position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom in 2-chloroquinazolin-4(3H)-one can be replaced through nucleophilic substitution reactions. Common nucleophiles include:

  • Amines : Reacting with primary or secondary amines can yield various substituted derivatives.

  • Alcohols : Alcohols can also participate in substitution reactions under acidic or basic conditions.

Reaction Mechanism

The general mechanism involves the nucleophile attacking the electrophilic carbon bearing the chlorine atom, leading to the formation of a new bond and the elimination of chloride ion.

Rearrangement Reactions

Recent studies have shown that this compound can undergo rearrangement reactions. For example:

  • Guanidine Formation : The compound can rearrange in the presence of primary or secondary amines to form guanidines. This transformation can yield twisted-cyclic or ring-fused guanidines depending on the nature of the amine used .

Oxidation and Reduction Reactions

Oxidation reactions involving this compound can lead to the formation of various derivatives:

  • Oxidation with Hydrogen Peroxide : Using hydrogen peroxide as an oxidant, quinazolinone derivatives can be synthesized from substituted 2-amino benzamides .

Example Reaction

2 Chloroquinazolin 4 3H one+H2O2Oxidized Product\text{2 Chloroquinazolin 4 3H one}+\text{H}_2\text{O}_2\rightarrow \text{Oxidized Product}

Coupling Reactions

The compound can also participate in coupling reactions, particularly in palladium-catalyzed processes, where it reacts with aryl halides or boronic acids to form more complex molecules.

General Synthetic Procedures

Several synthetic methods have been developed for preparing this compound and its derivatives:

  • Cyclization from Amino Acids : A common synthetic route involves cyclization reactions starting from o-amino benzoic acids and formamide under acidic conditions, leading to high yields of quinazolinones .

Biological Significance

The biological activities of this compound derivatives have been extensively studied:

  • Antiviral Activity : Certain derivatives have shown promising inhibitory effects against viruses like SARS-CoV-2 and MERS-CoV, highlighting their potential as therapeutic agents .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that some derivatives exhibit selective toxicity towards cancer cells while maintaining low cytotoxicity towards normal cells, making them candidates for further drug development .

Comparison with Similar Compounds

The structural and functional diversity of quinazolin-4(3H)-one derivatives arises from substitutions at positions 2, 3, and 7/7. Below is a comparative analysis of 2-chloroquinazolin-4(3H)-one with its analogs:

Table 1: Comparative Analysis of this compound and Derivatives

Compound Substituents Synthesis Method Molecular Weight (g/mol) Key Biological Activities References
This compound Cl at C2 Hydrolysis of 2,4-dichloroquinazoline 180.59 Synthetic intermediate
2-Aminoquinazolin-4(3H)-one NH₂ at C2 Cl→NH₂ substitution with amines ~195.61 SARS-CoV-2/MERS-CoV inhibition
8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one Cl at C8, 4-MeO-Ph at N3 Microwave-assisted cyclization 286.71 Anticancer, anti-inflammatory
2-Methylquinazolin-4(3H)-one CH₃ at C2 Cyclization of anthranilic acid derivatives 160.17 Analgesic (lower activity than phenyl)
2-Phenylquinazolin-4(3H)-one Ph at C2 Similar to methyl derivative 222.24 High analgesic activity
2-(Benzylamino)quinazolin-4(3H)-one BnNH at C2 Reaction with benzylamine 253.70 Antileishmanial
Twisted-cyclic guanidines Guanidine-fused derivatives Rearrangement with diamines Varies (e.g., 420.89) Antiviral, antitumor
7-Methoxy-2-chloroquinazolin-4(3H)-one Cl at C2, OMe at C7 Multi-step halogenation/functionalization 195.61 Herbicidal hybrids

Key Comparisons

Reactivity and Synthetic Utility The C2 chlorine in this compound is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines to form 2-amino derivatives) or rearrangements (e.g., with diamines to yield guanidines) . In contrast, 2-methyl or 2-phenyl analogs are synthesized via direct cyclization of anthranilic acid derivatives .

Biological Activity Antiviral/Antitumor: Twisted-cyclic guanidines derived from this compound exhibit potent antiviral activity (up to 96% yield) and antitumor effects (up to 90% yield), depending on the diamine reagent . Analgesic: 2-Phenylquinazolin-4(3H)-one shows superior analgesic activity compared to 2-methyl and the parent chlorinated compound, likely due to enhanced lipophilicity and receptor interactions . Antileishmanial: 2-(Benzylamino) derivatives demonstrate efficacy against Leishmania spp., attributed to the benzyl group improving membrane penetration .

Physical and Structural Properties Electron-withdrawing groups (e.g., Cl at C2) reduce electron density on the quinazoline ring, affecting hydrogen-bonding patterns and crystal packing . Methoxy or amino substituents increase solubility and bioavailability . Halogenated derivatives (e.g., 7-methoxy-2-chloro) exhibit higher thermal stability (melting points >200°C) compared to non-halogenated analogs .

Applications in Drug Discovery this compound serves as a scaffold for protease inhibitors (e.g., SARS-CoV-2 main protease) and herbicides (e.g., phenoxypropionate hybrids) . Its analogs are also explored as kinase inhibitors and antimicrobial agents .

Biological Activity

2-Chloroquinazolin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and potential immunomodulatory properties, supported by various studies and findings.

Chemical Structure

The chemical formula of this compound is C8H5ClN2OC_8H_5ClN_2O. Its structure features a quinazoline core, which is crucial for its biological activity. The chlorine atom at the second position and the carbonyl group at the fourth position play significant roles in its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, a structure-activity relationship (SAR) study identified several compounds with potent activity against Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were determined, indicating effective antibacterial action at low concentrations.

CompoundR1 (R-benzyl)R2 (R-benzyl)MIC (S. aureus, μg/mL)AUC (μg·min/mL)CL (mL min⁻¹ kg⁻¹)
14-CN3-OH1.51866.9
24-F3-CO₂H2.0118010.7

This table summarizes the pharmacokinetic parameters and antibacterial efficacy of selected derivatives, highlighting the influence of different substituents on activity and clearance rates .

Anticancer Activity

The anticancer potential of this compound has been investigated across various cancer cell lines, including HepG2 (liver cancer), MDA-MB-468 (breast cancer), and HCT-116 (colorectal cancer). The MTT assay was employed to assess cytotoxicity.

Key Findings:

  • Compound 9 showed an IC₅₀ value of approximately 12.4 µM against HCT-116 cells, significantly lower than gefitinib's IC₅₀ of 160 µM , indicating a higher potency.
  • Morphological changes consistent with apoptosis were observed in HepG2 cells treated with compound 9 , suggesting that it induces cell death through apoptotic pathways .
Cell LineCompoundIC₅₀ (µM)
HepG2912.4
MDA-MB-468--
HCT-116920.0

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and may interfere with DNA replication processes.
  • Anticancer Mechanism : The compound may activate apoptotic pathways through caspase activation and induce cell cycle arrest in cancer cells.

Immunomodulatory Effects

Emerging research suggests that some derivatives of quinazolinones may exhibit immunomodulatory activities. These compounds can potentially modulate immune responses, making them candidates for further investigation in autoimmune diseases or as adjuvants in cancer therapy .

Q & A

Q. (Basic) What are the standard synthetic routes for preparing 2-Chloroquinazolin-4(3H)-one, and what intermediates are involved?

The compound is synthesized via nucleophilic substitution. A common method involves reacting 2,4-dichloroquinazoline with sodium hydroxide to yield this compound (95% yield). Subsequent reaction with amines (e.g., benzylamine) under reflux in ethanol produces derivatives. Key intermediates include the open-ring compound 2-chloro-N-(2-(hydrazinecarbonyl)phenyl)benzamide, formed during nucleophilic attack and cyclization .

Table 1: Synthesis Methods Comparison

MethodConditionsYieldKey ObservationsReference
Conventional HeatingHydrazine hydrate, 24h reflux75%Requires prolonged heating
Microwave Irradiation150°C, 30min, ethanol90%Faster, higher purity
Two-step AlkalineNaOH followed by benzylamine95%High yield with amine coupling

Q. (Advanced) How can microwave irradiation optimize the synthesis of this compound derivatives?

Microwave irradiation reduces reaction times (30 minutes vs. 24 hours) and improves yields by 10–15%. Optimal parameters include 150°C in ethanol, monitored by TLC and LCMS. This method minimizes side products like hydrolyzed lactones and enhances reproducibility .

Q. (Basic) Which spectroscopic techniques confirm the structure of this compound?

Critical techniques include:

  • 1H NMR : Aromatic protons at δ 8.18 ppm (doublet) and δ 7.82 ppm (triplet) .
  • 13C NMR : Lactam carbonyl at δ 156.79 ppm .
  • LCMS : Molecular ion peak at m/z 180.02 [M+H]+ .
  • X-ray crystallography : Confirms dihedral angles and hydrogen bonding in the crystal lattice .

Q. (Advanced) How are contradictions in reported nucleophilic substitution yields resolved?

Discrepancies arise from solvent polarity, nucleophile concentration, and temperature control. Standardizing anhydrous DMF at 100°C with benzylamine (1.5 eq.) achieves consistent 95% yields, versus 80% in ethanol. Side reactions are suppressed under inert atmospheres (N2) .

Q. (Basic) What safety protocols are essential for handling this compound?

  • Use PPE (nitrile gloves, goggles) and work in a fume hood.
  • Avoid inhalation (H333) and skin contact (H313).
  • In case of exposure, rinse with water for 15 minutes and seek medical aid .

Q. (Advanced) How do substituent modifications influence biological activity in quinazolin-4(3H)-one derivatives?

Table 2: Structure-Activity Relationships (SAR)

Substituent PositionFunctional GroupBiological Activity (IC50)Reference
6-Methoxy-OCH₃2.5 µM (AChE inhibition)
2-Phenyl-C₆H₅10 µM (Antioxidant)
3-Naphthyl-C₁₀H₇1.8 µM (AChE inhibition)

Methoxy groups enhance electron density, improving binding to acetylcholinesterase (AChE). Bulky substituents (e.g., naphthyl) increase hydrophobic interactions with enzyme pockets .

Q. (Basic) What catalytic systems are effective in cyclocondensation reactions?

  • Oxalic acid (5 mol%) : Achieves 85% yield in ethanol under reflux .
  • p-Toluenesulfonic acid (p-TsOH) : Yields 90% in 2 hours .
  • Montmorillonite K10 : 80% yield with 6-hour reaction time .

Q. (Advanced) Can computational methods predict bioactivity for novel derivatives?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like AChE. Validation involves synthesizing top candidates and testing in vitro. A 2023 study showed a correlation of = 0.89 between predicted and experimental IC₅₀ values .

Q. (Basic) What purification methods are recommended for this compound?

  • Recrystallization : Use ethanol/water (3:1) to remove unreacted hydrazine .
  • Column chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent .

Q. (Advanced) How does solvent choice impact regioselectivity in substitution reactions?

Polar aprotic solvents (DMF, DMSO) favor substitution at the 2-position due to enhanced nucleophilicity. Non-polar solvents (toluene) may lead to competing elimination pathways. Solvent-free microwave conditions improve regioselectivity by 20% .

Properties

IUPAC Name

2-chloro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGRGEDXKHIFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399174
Record name 2-Chloroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-69-2
Record name 2-Chloro-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3 g (11 mmol) of the dichloroquinazoline (1A) in 50 mL THF was stirred with 30 mL of 40% aqueous KOH and 3 mL of 40% aqueous tetrabutylammonium hydroxide for 3 days. The layers were allowed to separate and the upper layer was concentrated to give a white solid. This was treated with dilute acetic acid and the solid was collected and washed with water, then dried at 65° C. in vacuo to afford 2.4 g (86%) of the 2-chloroquinazolin-4-one (1). Mp 251–251.7° C.; MS (ES+) m/z 255 (M+H)+. Anal. (C11H11ClN2O3) Calcd.: C, 51.88; H, 4.35; N, 11.00. Found: C, 51.94; H, 4.34; N, 10.95.
Quantity
3 g
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reactant
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30 mL
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reactant
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tetrabutylammonium hydroxide
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3 mL
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50 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 3-hydroxybenzaldehyde (2.00 g, 16.38 mmol), 2-chloropyrimidine (1.88 g, 16.38 mmol) and iPr2NEt (5.71 mL, 32.75 mmol), under N2 atmosphere was heated at 105° C. for 24 h. The reaction mixture was allowed to cool to room temperature. The crude was subjected to column chromatography (silica gel, 20% EtOAc in hexanes) to furnish 1.62 g of the desired aryl ether (1) as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.88 g
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reactant
Reaction Step One
Quantity
5.71 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloroquinazolin-4(3H)-one
2-Chloroquinazolin-4(3H)-one
2-Chloroquinazolin-4(3H)-one
2-Chloroquinazolin-4(3H)-one
2-Chloroquinazolin-4(3H)-one
2-Chloroquinazolin-4(3H)-one

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